molecular formula C10H12BFO4 B8209028 (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid

(2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid

Cat. No.: B8209028
M. Wt: 226.01 g/mol
InChI Key: YXMKMPPMASOHJD-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C10H12BFO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2-fluoro-5-bromobenzoic acid with isopropyl chloroformate to form the corresponding ester. This ester is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and an isopropoxycarbonyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(2-fluoro-5-propan-2-yloxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO4/c1-6(2)16-10(13)7-3-4-9(12)8(5-7)11(14)15/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMKMPPMASOHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)OC(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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